Tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate

Description

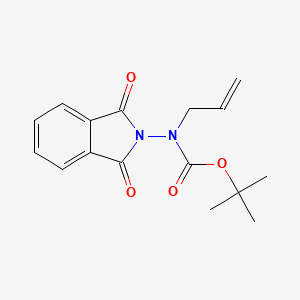

Tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate (CAS: 287729-03-7) is a carbamate derivative featuring a 1,3-dioxoisoindoline core, an allyl group, and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₆H₁₈N₂O₄, with a molecular weight of 302.33 g/mol . The compound is commonly used in organic synthesis as an intermediate for pharmaceuticals and agrochemicals due to its stability and versatility in nucleophilic substitution or coupling reactions. Its Boc group enhances solubility in non-polar solvents and facilitates deprotection under mild acidic conditions, making it valuable in multi-step syntheses.

Properties

IUPAC Name |

tert-butyl N-(1,3-dioxoisoindol-2-yl)-N-prop-2-enylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-5-10-17(15(21)22-16(2,3)4)18-13(19)11-8-6-7-9-12(11)14(18)20/h5-9H,1,10H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOIXZLQUVKGAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=C)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate typically involves the reaction of tert-butyl isocyanate with allyl(1,3-dioxoisoindolin-2-yl)amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl allyl

Biological Activity

Tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C16H18N2O4

- Molecular Weight : 302.33 g/mol

- CAS Number : 287729-03-7

The compound features a tert-butyl group and an isoindoline moiety, which contribute to its unique reactivity and biological properties. The carbamate group is known for its ability to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The carbamate group can inhibit enzymes by forming covalent bonds with active sites, affecting metabolic pathways.

- Receptor Modulation : The isoindoline structure may interact with various receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Case Studies and Experimental Data

-

Cytotoxicity in Cancer Cells :

Compound Cell Line IC50 (nM) This compound ONS-76 (medulloblastoma) 150 ± 20 Tert-butyl analogs Daoy (medulloblastoma) 200 ± 30 - Mechanistic Studies :

- Pharmacological Applications :

Scientific Research Applications

Tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate (CAS 287729-03-7) is a chemical compound with the molecular formula and a molecular weight of 302.33 . It is also known by other names, such as 2-(Allyl-Boc-amino)isoindoline-1,3-dione and Carbamic acid, N-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-N-2-propen-1-yl-, 1,1-dimethylethyl ester .

Synthesis

this compound is synthesized as an intermediate in the creation of various compounds . For example, it is produced as part of a process where tert-butylcarbazate is protected through reaction with phthalic anhydride, and the carbamate nitrogen is functionalized with an alkyl group .

Applications

this compound is used in the following applications:

- Synthesis of carbamates: It is utilized in the synthesis of carbamate compounds .

- 医药研究: It is used as an intermediate in pharmaceutical research . For example, it can be used as a reactant to synthesize pyrazolopyrimidinone scaffolds, which are then used to create AZD1775 analogs .

- Ligand design: It has been used in the design and synthesis of conformationally flexible scaffolds .

- Antibacterial agents: It can be used in the synthesis of γ-lactam pyrazolidinone, which is effective against multidrug-resistant Gram-negative bacterial pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate share the 1,3-dioxoisoindoline moiety but differ in substituents, linker groups, and stereochemical configurations. Below is a detailed comparison:

Structural and Functional Analogues

Key Differences and Implications

Substituent Effects: The allyl group in the target compound offers reactivity in radical or transition metal-catalyzed coupling reactions, unlike the isopropyl (CAS 1395492-52-0) or fluorophenyl (CAS 1201923-48-9) groups, which may enhance lipophilicity or bioactivity .

Stereochemical Complexity :

- Compound 21 and the fluorophenyl derivative (CAS 1201923-48-9) exhibit stereochemical diversity, with enantiomeric excess (ee) ranging from 55% to 81% . In contrast, the target compound lacks reported stereocenters, simplifying synthesis.

Synthesis Efficiency: Yields vary significantly: 43% for the tetrahydroisoquinoline derivative (complexity-driven) vs. 54–68% for simpler analogs . The target compound’s synthesis yield is unspecified but likely aligns with standard Mitsunobu or carbamate coupling protocols .

Physicochemical Properties: Molecular weight impacts solubility: Lower MW compounds (e.g., target: 302 g/mol) are more amenable to drug delivery than heavier analogs (e.g., 786 g/mol tetrahydroisoquinoline derivative) . The Boc group enhances stability but requires acidic deprotection, whereas benzyl esters (CAS 1047644-72-3) may need hydrogenolysis .

Research Findings

- Synthetic Utility : The allyl group in the target compound enables orthogonal deprotection strategies compared to benzyl or tert-butyl derivatives, as shown in peptide and heterocycle syntheses .

- Biological Relevance : Fluorophenyl-substituted analogs (e.g., CAS 1201923-48-9) are explored as protease inhibitors due to enhanced electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.